N-[(4-aminopyrimidin-2-yl)methyl]-4-bromo-3-methylbenzamide
Description
N-[(4-aminopyrimidin-2-yl)methyl]-4-bromo-3-methylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Properties
IUPAC Name |
N-[(4-aminopyrimidin-2-yl)methyl]-4-bromo-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c1-8-6-9(2-3-10(8)14)13(19)17-7-12-16-5-4-11(15)18-12/h2-6H,7H2,1H3,(H,17,19)(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGLVAWWODNOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=NC=CC(=N2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-4-bromo-3-methylbenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like magnesium turnings . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[(4-aminopyrimidin-2-yl)methyl]-4-bromo-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like methanol and catalysts such as palladium on carbon.
Scientific Research Applications
N-[(4-aminopyrimidin-2-yl)methyl]-4-bromo-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-aminopyrimidin-2-yl)methyl]-4-bromo-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory pathways. The molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(4-aminopyrimidin-2-yl)methyl]-4-bromo-3-methylbenzamide can be compared with other pyrimidine derivatives, such as:
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
5-bromo-6-phenylisocytosine: Used as an immunomodulator and in the treatment of bladder cancer.
4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine: Exhibits strong inhibitory activity against inflammatory mediators. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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